4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a cyclobutyl ring, and an aminomethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The cyclobutyl ring is a four-membered carbon ring. The aminomethyl group (-NH2CH2-) is attached to the pyridine ring .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the aminomethyl group could participate in reactions with electrophiles, and the pyridine ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the pyridine ring could contribute to its aromaticity and potentially its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis Applications
Pyrazolo[1,5-a]pyridine and related compounds serve as crucial scaffolds in the synthesis of various heterocyclic compounds. The versatility of these compounds is evident in their ability to undergo reactions leading to the formation of novel substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives under different reaction conditions. These synthetic pathways highlight the utility of pyrazolo[1,5-a]pyridine derivatives in constructing complex molecular architectures, which are valuable in developing new materials and bioactive molecules (Harb, Abbas, & Mostafa, 2005).
Anticancer and Anti-inflammatory Applications
Pyrazolo[1,5-a]pyridine derivatives have been extensively studied for their potential anticancer and anti-inflammatory properties. A novel series of pyrazolo[1,5-a]pyridine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, underscoring their potential as anticancer agents. Additionally, these compounds showed promising anti-5-lipoxygenase activity, indicating their potential in treating inflammatory diseases. This dual activity underscores the therapeutic versatility of pyrazolo[1,5-a]pyridine derivatives and highlights their significance in the development of new pharmacological agents (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives have also been explored, with several studies reporting the synthesis and evaluation of novel compounds for their antimicrobial activity. These studies have identified compounds with potent antibacterial and antifungal properties, further broadening the application scope of pyrazolo[1,5-a]pyridine derivatives in the field of antimicrobial drug development (Abunada et al., 2008).
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2C2HF3O2/c1-17(11-5-2-6-11)14(19)12-9-16-18-7-3-4-10(8-15)13(12)18;2*3-2(4,5)1(6)7/h9-11H,2-8,15H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBNXQYAUMAUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=C3C(CCCN3N=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F6N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.